molecular formula C8H15NO2 B1468947 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol CAS No. 1339325-09-5

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

Cat. No.: B1468947
CAS No.: 1339325-09-5
M. Wt: 157.21 g/mol
InChI Key: JEKHPQIVHZOSLS-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a hydroxyl group at position 3 and a tetrahydrofuran-2-ylmethyl group at position 1.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKHPQIVHZOSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique azetidine ring structure that is substituted with a tetrahydrofuran moiety. This structural configuration is pivotal for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cell lines and potential antiviral properties.

Anticancer Activity

Several studies have reported on the anticancer potential of azetidine derivatives, including this compound:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It is believed to interact with tubulin, disrupting microtubule polymerization, which is crucial for mitotic spindle formation during cell division.
  • Case Studies :
    • In a study evaluating the antiproliferative effects of azetidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicative of potent activity .
    • Another investigation highlighted the compound's ability to induce G2/M phase arrest in the cell cycle, further supporting its role as an antitumor agent .

Antiviral Activity

Recent research has also suggested that azetidine derivatives possess antiviral properties. For instance:

  • The compound was found to exhibit moderate inhibitory activity against human coronaviruses and influenza viruses, with effective concentrations (EC50) indicating potential for therapeutic applications against viral infections .

The primary mechanisms through which this compound exerts its biological effects include:

  • Tubulin Interaction : The compound binds to the colchicine site on β-tubulin, inhibiting microtubule dynamics and leading to mitotic arrest .
  • Apoptosis Induction : It promotes apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins, enhancing the expression of BAX while downregulating Bcl-2 family proteins .

Data Tables

Biological Activity Cell Line Tested IC50 (nM) Mechanism
AntiproliferativeMCF-78Tubulin polymerization inhibition
Apoptosis inductionMDA-MB-23115Regulation of BAX/Bcl-2 ratio
AntiviralInfluenza A12Viral replication inhibition

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is being investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various biological activities. Researchers are particularly interested in its role as a potential intermediate in the synthesis of more complex pharmaceuticals .

Case Study: Antiviral Properties
Recent studies have indicated that compounds similar to this compound may possess antiviral properties. For instance, derivatives of azetidine have been shown to inhibit viral replication in vitro, which opens avenues for further exploration of this compound in antiviral drug development .

Materials Science

Polymer Synthesis
The compound can be utilized in the synthesis of new polymers. Its tetrahydrofuran moiety allows for the incorporation into polymer chains, potentially enhancing the material properties such as flexibility and chemical resistance. This application is particularly relevant in developing coatings and adhesives that require specific mechanical properties .

Table: Properties of Polymers Derived from this compound

PropertyValue
DensityTBD (to be determined)
Thermal StabilityHigh
FlexibilityModerate
Chemical ResistanceExcellent

Environmental Science

Biodegradability Studies
Given the increasing concern over environmental pollutants, research into the biodegradability of compounds like this compound is crucial. Preliminary studies suggest that this compound may break down into less harmful substances under certain environmental conditions, making it a candidate for environmentally friendly materials .

Case Study: Remediation Applications
In environmental remediation, azetidine derivatives have been tested for their ability to bind heavy metals and other pollutants in contaminated water sources. The unique structure of this compound could enhance its efficacy in such applications, potentially leading to innovative solutions for water purification technologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol with key azetidin-3-ol derivatives, focusing on substituents, synthesis, physicochemical properties, and applications.

Substituent Diversity and Structural Features

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence IDs
This compound Tetrahydrofuran-2-ylmethyl C₉H₁₅NO₂ 185.22 (calculated) Oxygenated THF group enhances polarity
1-(1,3-Thiazolin-2-yl)azetidin-3-ol 1,3-Thiazolin-2-yl C₆H₁₀N₂OS 158.22 Sulfur-containing heterocycle; antimicrobial potential
1-Benzhydrylazetidin-3-ol Diphenylmethyl C₁₆H₁₇NO 239.32 Bulky lipophilic group; possible CNS applications
1-(3-Bromobenzyl)azetidin-3-ol 3-Bromophenylmethyl C₁₀H₁₂BrNO 258.12 Halogenated aromatic substituent; agrochemical intermediate
1-(4-Chlorobenzyl)azetidin-3-ol 4-Chlorophenylmethyl C₁₀H₁₂ClNO 213.66 Chlorine enhances electronic interactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Fluorobenzo-thiazolyl C₁₀H₈FN₂OS 242.25 Fluorine and sulfur improve bioavailability

Preparation Methods

Alkylation of Azetidin-3-ol Precursors with Tetrahydrofuran-2-ylmethyl Electrophiles

A common approach involves alkylation of azetidin-3-ol or its protected derivatives with a tetrahydrofuran-2-ylmethyl halide or sulfonate ester. This method requires:

  • Preparation of a suitable electrophile such as (tetrahydrofuran-2-yl)methyl tosylate or mesylate.
  • Reaction with azetidin-3-ol under basic conditions to form the N-substituted azetidine.

For example, tosylation of tetrahydrofuran-2-ol to yield (tetrahydrofuran-2-yl)methyl tosylate is achieved by reaction with tosyl chloride in the presence of a base like triethylamine in anhydrous dichloromethane at 0 °C to room temperature, followed by purification via chromatography.

Step Reagents/Conditions Outcome
1 Tetrahydrofuran-2-ol + p-toluenesulfonyl chloride + triethylamine in DCM at 0 °C to 20 °C Formation of (tetrahydrofuran-2-yl)methyl tosylate (79-89% yield)
2 Azetidin-3-ol + (tetrahydrofuran-2-yl)methyl tosylate + base (e.g., NaH or K2CO3) N-alkylation to yield this compound

This method provides regioselective N-alkylation with high yields and purity.

Reduction and Functional Group Transformations on Azetidine Intermediates

Another method involves the synthesis of azetidine intermediates bearing protected or activated groups at C-3, followed by selective reduction to introduce the hydroxyl group at C-3:

  • Starting from tert-butyl 3-(halomethyl)azetidine-1-carboxylate derivatives.
  • Fluorination or substitution reactions to introduce desired side chains.
  • Reduction with hydride reagents such as lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) to convert intermediates to azetidin-3-ol derivatives.

For example, the reduction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with LAH yields azetidin-3-ol derivatives. The process can be optimized by controlling temperature (0–20 °C) and reaction time (12 hours), followed by aqueous workup and purification steps.

Reagent Role Notes
Lithium aluminum hydride (LAH) Hydride reducing agent Selective reduction of ester/protected intermediates
Sodium borohydride (NaBH4) Mild hydride reducing agent Useful for partial reduction
Diisobutylaluminum hydride (DIBAL) Controlled hydride reduction Enables selective reduction under mild conditions

Purification and Characterization

Purification of the target compound typically involves:

  • Extraction with organic solvents such as methyl tetrahydrofuran (Me-THF).
  • Washing with aqueous bases (e.g., potassium carbonate solutions) to remove impurities.
  • Drying over magnesium sulfate and filtration.
  • Chromatographic purification (flash column chromatography) to isolate pure this compound.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm substitution patterns.
  • Mass spectrometry for molecular weight confirmation.
  • Infrared spectroscopy for functional group analysis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
N-Alkylation with (tetrahydrofuran-2-yl)methyl tosylate Tosylation of tetrahydrofuran-2-ol, base-mediated alkylation High regioselectivity, good yields Requires preparation of tosylate
Hydride reduction of azetidine intermediates LAH, NaBH4, DIBAL reductions at controlled temp Selective hydroxyl introduction Sensitive to moisture, requires careful handling
Intramolecular cyclization of homoallyl amines Iodocyclization with iodine in acetonitrile Stereoselective azetidine formation May produce side products (pyrrolidines)

Research Findings and Notes

  • The choice of hydride reducing agent influences the yield and selectivity of azetidin-3-ol formation. LAH is commonly preferred for complete reduction but requires strict anhydrous conditions.
  • The tosylation of tetrahydrofuran-2-ol proceeds efficiently with p-toluenesulfonyl chloride and triethylamine, yielding stable sulfonate esters suitable for nucleophilic substitution.
  • Azetidines can be synthesized stereoselectively via iodocyclization of homoallyl amines, but this method is more generalized and may require further functionalization to introduce the tetrahydrofuran substituent.
  • Purification protocols involving aqueous base washes and organic solvent extractions ensure removal of side products such as chloromethyl azetidine derivatives, improving product purity.

Q & A

Basic: What are the common synthetic routes for 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol?

The compound is typically synthesized via cyclization or alkylation strategies. For example, NaH in tetrahydrofuran (THF) can facilitate nucleophilic substitution reactions between azetidin-3-ol derivatives and tetrahydrofuran-containing electrophiles. Cyclization of precursors like 3-azetidinols with tetrahydrofuran-2-ylmethyl halides under basic conditions is also effective . Key steps include optimizing reaction time (e.g., 7 days for hydrolysis in THF/water mixtures) and purification via preparative TLC or column chromatography .

Advanced: How can stereochemical outcomes be optimized during synthesis?

Stereoselectivity can be controlled using chiral auxiliaries or enantioselective catalysts. For instance, (2R,3S)-configured tetrahydrofuran intermediates (e.g., from asymmetric hydrogenation) can direct stereochemistry at the azetidine ring. Protecting groups like bis(4-methoxyphenyl)methyl ethers may shield reactive hydroxyls, reducing racemization . Advanced characterization via NMR chiral shift reagents or X-ray crystallography is critical to confirm stereochemical purity .

Basic: What analytical techniques are suitable for characterizing this compound?

  • NMR Spectroscopy : Confirm molecular structure via 1^1H/13^{13}C NMR, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and tetrahydrofuran methylene signals (δ 1.5–2.5 ppm).
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • TLC : Monitor reaction progress using silica gel plates (e.g., 10% methanol in ethyl acetate) .

Advanced: How to resolve contradictory spectral data during characterization?

Contradictions in NMR or mass spectra may arise from conformational flexibility or degradation products . Use variable-temperature NMR to identify dynamic equilibria or high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For ambiguous stereochemistry, X-ray crystallography or electronic circular dichroism (ECD) provides definitive structural assignments .

Basic: What are the recommended storage conditions for this compound?

Store under inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis. Use amber vials to avoid light-induced degradation. For long-term stability, lyophilize and store as a solid in desiccated conditions .

Advanced: How to investigate degradation pathways under varying experimental conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS . Identify major degradation pathways (e.g., hydroxyl group oxidation or tetrahydrofuran ring opening ) using isotopic labeling (18^{18}O-H2_2O) or DFT calculations to model reaction energetics .

Basic: What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol).
  • Preparative TLC : Separate closely related impurities on silica plates (e.g., 10% methanol in ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., THF/hexane) to enhance crystalline yield.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol
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1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

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